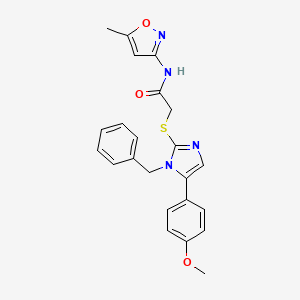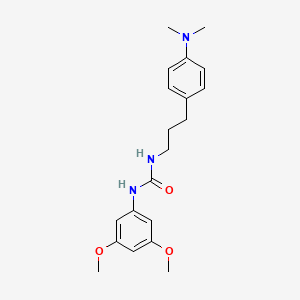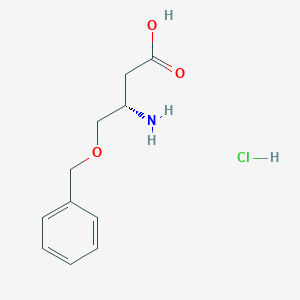![molecular formula C35H37N5O6S B2634414 6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 689758-81-4](/img/structure/B2634414.png)
6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a morpholin-4-ylcarbonyl group, a propylthio group, a phenylpiperazin-1-ylcarbonyl group, and a benzyl group attached to a dioxoloquinazolinone core .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic core. The exact structure could be determined using techniques like NMR, EI-MS, and IR spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The functional groups present in the molecule could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, boiling point, etc., are not available from the search results .Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds with structures related to 6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one have been synthesized and explored for various biological activities. For instance, Nowak et al. (2014) described the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives through Buchwald–Hartwig amination, indicating their potential anticancer activities through biological screening on different cell lines (Nowak et al., 2014). This suggests that compounds with morpholine and quinazolinone components might exhibit significant biological activities, including anticancer potential.
Antioxidant and Glucosidase Inhibition
Compounds containing morpholine and benzimidazole frameworks have shown notable antioxidant activities and glucosidase inhibition. Özil et al. (2018) synthesized novel benzimidazole derivatives containing a morpholine skeleton, demonstrating their efficacy as in vitro antioxidants and glucosidase inhibitors, surpassing the standard acarbose in some instances (Özil et al., 2018). These findings highlight the potential of such compounds in therapeutic applications related to oxidative stress and diabetes management.
Antiviral Activities
Quinazolinone derivatives have also been explored for their antiviral properties. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones and evaluated their antiviral activities against a range of respiratory and biodefense viruses, demonstrating the compound's effectiveness in inhibiting avian influenza (H5N1) virus replication (Selvam et al., 2007). This underscores the compound's potential in contributing to the development of new antiviral agents.
Antimicrobial and Anti-inflammatory Activities
Further research into quinazolinone derivatives has revealed their antimicrobial and anti-inflammatory potentials. Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives and assessed their antimicrobial, analgesic, and anti-inflammatory properties, demonstrating significant activities in these areas (Dash et al., 2017). Such studies offer a foundation for the development of new therapeutic agents targeting microbial infections and inflammatory conditions.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6S/c1-2-31(34(43)39-16-18-44-19-17-39)47-35-36-28-21-30-29(45-23-46-30)20-27(28)33(42)40(35)22-24-8-10-25(11-9-24)32(41)38-14-12-37(13-15-38)26-6-4-3-5-7-26/h3-11,20-21,31H,2,12-19,22-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSCLUSINPMFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2634336.png)


![2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2634341.png)
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2634344.png)


![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol](/img/structure/B2634348.png)
![methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B2634350.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2634351.png)

![1-ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2634353.png)